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Compound of Interest

Compound Name: MU1742

Cat. No.: B10856059

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial biological and
pharmacological assessment of MU1742, a potent and selective chemical probe for Casein
Kinase 1 delta (CK1d) and epsilon (CK1g). MU1742 serves as a critical research tool for
elucidating the complex roles of these kinases in various cellular processes. This guide details
its mechanism of action, summarizes its biochemical and cellular activity, and outlines the
experimental protocols used for its characterization.

Executive Summary

MU1742 is a high-quality chemical probe that demonstrates exceptional kinome-wide selectivity
and potent inhibitory activity against CK1d and CK1e.[1] Developed as a tool for biomedical
research, it also exhibits high potency in cell-based assays and possesses a suitable
pharmacokinetic (PK) profile for in vivo studies in animal models.[1][2] At elevated
concentrations, MU1742 can also effectively inhibit the CK1a isoform, making it a valuable
asset for studying the distinct and overlapping functions of these crucial kinases.[2][3] This
guide consolidates the key data and methodologies from its initial assessment. A structurally
similar but inactive compound, MU2027, is available as a negative control for experiments.[1]

Mechanism of Action and Signaling Pathway
Involvement
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Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral regulators of
numerous cellular signaling pathways critical for growth, development, and homeostasis.[2][4]
The CK1 family, which includes isoforms a, &, €, and y, plays a pivotal role in the Wnt,
Hedgehog (Hh), and Hippo signaling pathways.[1][2][4]

The primary mechanism of action for MU1742 is the direct inhibition of the kinase activity of
CK14 and CKl1e. By targeting these isoforms, MU1742 can modulate downstream signaling
events. For instance, in the canonical Wnt/pB-catenin pathway, CK1a is known to initiate the
degradation of 3-catenin by phosphorylating it at Serine 45.[5] This "priming" phosphorylation
allows for subsequent phosphorylation by GSK3, leading to ubiquitination and proteasomal
degradation. Inhibition of CK1 isoforms by MU1742 can disrupt this process, leading to the
stabilization and accumulation of 3-catenin.[1][4] This modulation of Wnt signaling by MU1742
has been confirmed using a TopFlash reporter system.[1]
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Caption: Inhibition of the Wnt/B-catenin signaling pathway by MU1742.
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Quantitative Data Presentation

The biological activity of MU1742 has been quantified through various biochemical and cellular
assays. The data is summarized in the tables below.

Table 1: In Vitro Potency of MU1742 Against CK1
Isoforms

This table presents the half-maximal inhibitory concentration (IC50) values, indicating the
concentration of MU1742 required to inhibit 50% of the kinase activity in vitro.

Target Kinase IC50 (nM)
CK1d% 6.1

CKlal 7.2

CK1le 27.7
CKlalL 520

Data sourced from biochemical assays
performed by Reaction Biology at 10 pM ATP

concentration.[1][4]

Table 2: Cellular Target Engagement of MU1742 in
HEK293 Cells

This table shows the half-maximal effective concentration (EC50) from NanoBRET™ assays,
which measures target engagement within intact cells.
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Target Kinase Cellular EC50 (nM)
CK1d 47

CK1le 220

CKlal 3500

Data demonstrates potent cellular activity
against CK16 and CK1g, with significantly lower

potency against CK1a in a cellular context.[4]

Table 3: Kinome-wide Selectivity Profile

A comprehensive screening was performed to assess the selectivity of MU1742.

Parameter Result
Kinases Screened 415
MU1742 Concentration 1uM

Only CK1 kinases were strongly inhibited. No
Key Finding off-targets were observed with residual activity
below 40%.[1][4]

Table 4: In Vivo Pharmacokinetics (PK) in Mice

The suitability of MU1742 for in vivo use was confirmed through pharmacokinetic studies.
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Parameter Value

Animal Model Mouse

Administration Route Per Oral (PO)

Dose 20 mg/kg (formulated as .2HCI salt)
Oral Bioavailability (F) 57%

The compound was well-tolerated at doses up
to 100 mg/kg and exhibited a favorable PK
profile.[1][4]

Experimental Protocols

Detailed methodologies were employed to ensure a thorough characterization of MU1742.

Kinome-wide Selectivity Screening

To determine its specificity, MU1742 was tested at a concentration of 1 uM against a panel of
415 different protein kinases.[1][4] This service, performed by Reaction Biology, measures the
residual activity of each kinase in the presence of the inhibitor. A high residual activity indicates
weak or no inhibition, while low residual activity signifies potent inhibition. The results
demonstrated that MU1742 is exceptionally selective for CK1 isoforms.[1]

In Vitro IC50 Determination

The in vitro potency of MU1742 was assessed using a biochemical kinase assay, also
conducted by Reaction Biology.[1]

e Principle: Recombinant human CK1 isoforms (CK1a, CK1d, CK1g) were incubated with a

specific substrate and ATP (at a concentration of 10 puM).

e Procedure: A range of MU1742 concentrations were added to the reactions to determine the

level of inhibition.

o Readout: The amount of phosphorylated substrate was quantified, and the results were used
to calculate IC50 values. The common off-target kinase p38a was also tested to confirm
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selectivity.[1]

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to confirm
that MU1742 could engage its target kinases inside living cells.[1]

 Principle: HEK293 cells were engineered to express CK1 isoforms fused to a NanoLuc®
luciferase. A fluorescent tracer that binds to the kinase's ATP pocket was then added to the
cells. When the tracer is bound, its fluorescence is excited by the luciferase energy transfer
(BRET).

o Procedure: Cells were treated with varying concentrations of MU1742. As MU1742 enters
the cell and binds to the target kinase, it displaces the fluorescent tracer, causing a decrease
in the BRET signal.

o Readout: The reduction in BRET signal was measured to quantify the potency (EC50) of
MU1742 for each isoform in a cellular environment.[1][5]
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Caption: Experimental workflow for the biological characterization of MU1742.

Orthogonal Cellular Assays
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To further confirm the cellular activity and mechanism of MU1742, several additional assays
were performed.[1][4]

o Western Blotting: The inhibition of CK14/¢ was monitored by observing changes in the
phosphorylation of downstream substrates. This included analyzing the phosphorylation-
dependent mobility shift of Dishevelled-3 (DVL3) and the stabilization of 3-catenin as a
readout for CK1a inhibition.[1][4]

» TopFlash Reporter Assay: This luciferase-based assay was used to quantify the activity of
the Wnt/[3-catenin signaling pathway. Inhibition of CK1 by MU1742 was shown to modulate
the pathway's activity, confirming its mechanism.[1][4]

» Trans-well Migration Assay: The functional effect of MU1742 on cell behavior was assessed
by measuring its ability to inhibit the chemotaxis (directed migration) of leukemic cells toward
the chemokine CCL19.[1]

o Cytotoxicity Assay: The general toxicity of MU1742 was evaluated in JURKAT and HEK293
cell lines using an Alamar Blue assay. No significant cytotoxic effects were observed at
concentrations up to 10 uM over a 24-hour period.[1][4]

In Vivo Studies

The suitability of MU1742 for in vivo applications was established through pharmacokinetic and
pharmacodynamic studies in mice.

o Pharmacokinetics (PK): After a single oral dose of 20 mg/kg, the plasma concentrations of
MU1742 were measured over time to determine key PK parameters, including its oral
bioavailability of 57%.[1][4]

e Pharmacodynamics (PD): To demonstrate that MU1742 could engage its target in vivo, the
phosphorylation of DVL2 was measured in lung tissue samples after oral administration of
the compound (100 mg/kg), confirming target engagement in a living organism.[1]

Conclusion

The initial biological assessment of MU1742 establishes it as a potent, highly selective, and
versatile chemical probe for the CK1d and CKl1e kinases. It demonstrates excellent activity in
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both biochemical and cellular assays, with a well-defined mechanism of action in the Wnt
signaling pathway. Furthermore, its favorable pharmacokinetic properties enable its use in in
vivo studies, providing a crucial tool for researchers to investigate the physiological and
pathological roles of CK1 signaling. The availability of a validated negative control, MU2027,
further enhances the rigor of experiments conducted with this probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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